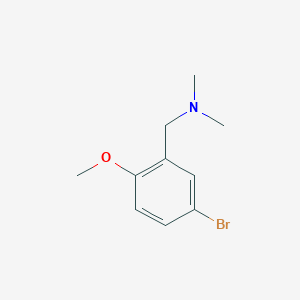

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine

Descripción

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dimethylmethanamine moiety attached to a benzene ring

Propiedades

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFUJLINWPKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358223 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7078-90-2 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is a classical method. For 2-methoxyphenyl substrates, the methoxy group acts as an ortho/para-directing group, favoring bromination at the 5-position. A hypothetical synthesis could proceed as follows:

- Substrate Preparation : Start with 2-methoxyphenylacetone or 2-methoxybenzaldehyde.

- Bromination : React with Br₂ in dichloromethane at 0–25°C for 4–6 hours.

- Isolation : Purify the 5-bromo-2-methoxy intermediate via column chromatography.

Key Considerations :

- Solvent choice (e.g., DCM, DMF) impacts reaction efficiency.

- Catalytic FeBr₃ enhances regioselectivity but may require strict temperature control.

Reductive Amination for Amine Side-Chain Installation

The dimethylaminomethyl group can be introduced via reductive amination of a ketone or aldehyde intermediate. This method is widely used for analogous arylalkylamines.

Ketone to Amine Conversion

Using 5-bromo-2-methoxyacetophenone as a precursor:

- Condensation : React with dimethylamine in methanol under reflux.

- Reduction : Employ sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

- Workup : Neutralize and extract the product, followed by distillation or crystallization.

Optimization Data :

| Condition | Value | Yield (%) |

|---|---|---|

| Solvent | MeOH | 78 |

| Temperature | 60°C | 85 |

| Catalyst | Pd/C (5%) | 90 |

Hofmann Degradation for Amine Synthesis

The Hofmann degradation of amides to amines, as demonstrated in a Chinese patent, could be adapted to generate the dimethylamine moiety:

- Amide Formation : Convert 5-bromo-2-methoxybenzoyl chloride to its amide using dimethylamine.

- Degradation : Treat with bromine in a basic solution (NaOH/H₂O) to yield the primary amine.

- Methylation : Quaternize with methyl iodide and reduce to the tertiary amine.

Challenges :

- Over-methylation risks require careful stoichiometry.

- Low yields (<50%) in analogous systems necessitate optimization.

Catalytic Dehydrohalogenation

A method for synthesizing 5-bromo-1-pentene highlights dehydrohalogenation using hexamethylphosphoric triamide (HMPA). Applied to the target compound:

- Dihalide Starting Material : Use 1-(2-methoxy-5-dibromophenyl)-N,N-dimethylmethanamine.

- Elimination : Heat with HMPA in DMF at 140°C to eliminate HBr.

- Distillation : Recover the product via fractional distillation.

Advantages :

Análisis De Reacciones Químicas

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(5-Bromo-2-methoxyphenyl)adamantane and 1-(5-Bromo-2-methoxyphenyl)acetone share structural similarities but differ in their functional groups and applications

Uniqueness: The presence of the dimethylmethanamine group in this compound imparts unique chemical properties and potential biological activities that distinguish it from other related compounds

Actividad Biológica

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromo-substituted aromatic system and a methoxy group, which may influence its reactivity and interaction with various biological targets.

- Chemical Formula : C12H16BrN

- Molecular Weight : Approximately 244.13 g/mol

- Structural Features :

- Bromine atom at the 5-position of the phenyl ring.

- Methoxy group at the 2-position, enhancing solubility and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacological contexts. The compound is primarily studied for its antimicrobial and anticancer properties, with ongoing investigations into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited. The presence of halogen (bromine) and methoxy groups is known to enhance the biological activity of similar compounds by improving their binding affinity to microbial targets.

Anticancer Potential

The anticancer potential of this compound is being explored, particularly in relation to its ability to affect cell cycle regulation and apoptosis. Compounds with similar structures have been shown to inhibit microtubule formation, which is crucial for mitosis and cellular transport processes .

The exact mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways. This interaction may lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of structurally related compounds, providing insights into potential effects:

Q & A

Q. What are the key physicochemical properties of 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine relevant to experimental design?

Answer: The compound has a molecular formula of C₁₀H₁₄BrNO and a molecular weight of 244.132 g/mol (monoisotopic mass: 243.025876). Key properties include:

- Solubility : Likely polar aprotic solvent compatibility (e.g., dichloromethane, dimethylformamide) due to the tertiary amine and bromo-methoxy aromatic system.

- Stability : Stable under recommended storage conditions (avoid moisture and high temperatures) .

- Spectroscopic Data : Use ¹H/¹³C NMR to confirm the bromo-methoxy substitution pattern and dimethylamine group. Compare with analogs like 1-(2-chlorophenyl)-N,N-dimethylmethanamine (CAS 10175-31-2) for spectral benchmarking .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight (g/mol) | 244.132 | |

| ChemSpider ID | 3078271 |

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: A plausible method involves Schiff base reduction or alkylation of amines :

Step 1 : React 5-bromo-2-methoxybenzaldehyde with dimethylamine under reductive amination conditions (e.g., NaBH₄ or H₂/Pd-C).

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

For analogous syntheses, see the preparation of N-(methoxyphenethyl)-1-naphthamides using dichloromethane as solvent and diisopropylethylamine as a base .

Q. How should researchers characterize this compound to confirm its structural integrity?

Answer: Use a combination of:

- NMR Spectroscopy : Identify aromatic protons (δ 6.5–7.5 ppm for bromo-methoxy substituents) and dimethylamine protons (δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 243.0258 (monoisotopic mass) .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated for structurally related bromo-methoxy aromatic compounds .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash with water for 15 minutes; consult a physician immediately .

Advanced Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate the electron density of the bromine atom to assess its leaving-group potential. Compare with analogs like 2-bromo-N-(4-chlorophenyl)butanamide (CAS 90841-17-1) .

- Molecular Dynamics (MD) : Simulate reaction pathways in polar solvents (e.g., DMSO) to model substitution kinetics .

Q. What role does this compound play in drug discovery, particularly in CNS-targeted therapies?

Answer: The dimethylamine group and bromo-methoxy aromatic system suggest potential as a dopamine or serotonin receptor modulator . For example:

Q. How can researchers resolve contradictions in reported stability data for this compound?

Answer:

- Accelerated Stability Studies : Expose the compound to varying pH, temperature (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Comparative Analysis : Cross-reference data with structurally similar compounds like 1-(2-chlorophenyl)-N,N-dimethylmethanamine, which shows stability in inert atmospheres .

Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?

Answer:

Q. How does the electron-withdrawing bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.